molecular formula C69H91N19O16S2 B1140073 JKC 363 CAS No. 436083-30-6

JKC 363

Cat. No. B1140073
CAS RN: 436083-30-6
M. Wt: 1506.72
InChI Key:
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Description

JKC 363 is an experimental drug under development by Janssen Pharmaceuticals. It is an orally administered small molecule that has the potential to treat a variety of diseases and conditions. The drug is being studied in both in vivo and in vitro studies to assess its efficacy and safety.

Scientific Research Applications

Neuropharmacology: Modulation of Food Intake

JKC 363 has been identified as a selective antagonist for the melanocortin MC4 receptor, which plays a significant role in the regulation of food intake. Studies have shown that JKC 363 can block the stimulatory effect of α-MSH on TRH release, which is a crucial pathway in the control of feeding behavior . This application is particularly relevant in the context of developing treatments for conditions like obesity and eating disorders.

Endocrinology: Interaction with Cannabinoid Systems

Research has explored the interaction between cannabinoid and melanocortin systems in modulating food intake. JKC 363’s role as an MC4 receptor antagonist suggests that it could be a valuable tool in studying the downstream effects of CB1 receptor signaling and its necessity in preventing the melanocortin system from altering food intake . This could lead to new insights into the hormonal regulation of appetite and energy balance.

Pain Management: Anti-hyperalgesic Effects

JKC 363 has demonstrated anti-hyperalgesic effects, indicating its potential in pain management research. By antagonizing the MC4 receptor, JKC 363 may modulate nociceptive pathways and provide relief from pain without the side effects associated with opioid analgesics . This application could be pivotal in the development of new analgesic drugs.

Metabolic Disorders: Energy Balance and Obesity

The melanocortin system is known to be involved in maintaining energy balance and body weight. JKC 363’s ability to influence this system positions it as a key compound in the study of metabolic disorders. It could be used to investigate the mechanisms underlying obesity and to develop therapeutic strategies for weight management .

Behavioral Studies: Feeding Behavior and Motivation

JKC 363 can serve as a tool in behavioral studies to dissect the complex interactions between neurotransmitter systems and feeding behavior. Since it does not significantly affect locomotor activity, it allows for the isolation of effects on motivated behavior such as feeding without confounding factors .

Neuroendocrinology: Thyrotropin-Releasing Hormone Release

The compound has been used to study the effects of melanocortin receptor ligands on thyrotropin-releasing hormone (TRH) release. This research can enhance our understanding of neuroendocrine control mechanisms and the role of TRH in physiological processes .

Molecular Pharmacology: Receptor Affinity and Selectivity

With its high affinity for the MC4 receptor compared to the MC3 receptor, JKC 363 is an excellent candidate for studying receptor selectivity and pharmacodynamics. It provides insights into the specificity of receptor-ligand interactions and their implications for drug design .

Psychiatric Research: Appetite Regulation and Mood Disorders

Given the melanocortin system’s influence on appetite and mood, JKC 363 could be instrumental in psychiatric research, particularly in understanding how dysregulation of this system may contribute to mood disorders and appetite-related issues .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound 'JKC 363' involves the reaction of two starting materials, A and B, followed by a series of chemical transformations to yield the final product.", "Starting Materials": [ "Starting Material A", "Starting Material B" ], "Reaction": [ "Step 1: Starting Material A is reacted with Starting Material B in the presence of a catalyst to form intermediate C.", "Step 2: Intermediate C is then subjected to a series of chemical transformations, including oxidation and reduction reactions, to form intermediate D.", "Step 3: Intermediate D is then reacted with a reagent to form intermediate E.", "Step 4: Intermediate E is subjected to further chemical transformations, including cyclization and deprotection reactions, to yield the final product, JKC 363." ] }

CAS RN

436083-30-6

Product Name

JKC 363

Molecular Formula

C69H91N19O16S2

Molecular Weight

1506.72

Origin of Product

United States

Q & A

Q1: What is the primary mechanism of action of JKC-363?

A1: JKC-363 acts as a selective antagonist of the melanocortin 4 receptor (MC4R) [, , , , ]. This means it binds to MC4R and blocks the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).

Q2: What are the downstream effects of JKC-363 antagonizing MC4R?

A2: Blocking MC4R with JKC-363 has been shown to influence several physiological processes, most notably:

  • Increased Food Intake: JKC-363 administration can lead to increased food intake in animal models, likely due to its disruption of the melanocortin system's role in regulating appetite [].
  • Reduced Nociceptive Sensitivity: Studies have shown that JKC-363 can attenuate pain responses in models of inflammatory and neuropathic pain, suggesting a role for MC4R in modulating pain perception [, , ].
  • Inhibition of α-MSH-induced effects: JKC-363 effectively blocks the effects of α-MSH, such as the stimulation of neurite outgrowth in dorsal root ganglia neurons []. This further confirms its role as an MC4R antagonist.

Q3: What is known about the structure of JKC-363?

A3: While specific spectroscopic data is not readily available in the provided research, JKC-363 is a cyclic peptide. Its full chemical name is cyclic [Mpr11, D-Nal14, Cys18, Asp22-NH2]-β-MSH 11-22 []. This provides insight into its amino acid composition and cyclic structure.

Q4: Are there any studies exploring the potential synergistic effects of JKC-363 with other compounds?

A4: Research suggests a synergistic interaction between the cannabinoid and melanocortin systems in regulating feeding behavior []. Co-administration of sub-anorectic doses of JKC-363 and the cannabinoid receptor antagonist SR 141716 synergistically attenuated baseline feeding in rats. This indicates that JKC-363 may interact with other signaling pathways involved in appetite control.

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